molecular formula C14H8BrF3N2O B13671760 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13671760
M. Wt: 357.12 g/mol
InChI Key: MMNGSHUJJDFWCA-UHFFFAOYSA-N
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Description

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .

Preparation Methods

The synthesis of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate brominated phenyl derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to enzyme function and signal transduction .

Comparison with Similar Compounds

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H8BrF3N2O

Molecular Weight

357.12 g/mol

IUPAC Name

8-bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2O/c15-11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)21-14(16,17)18/h1-8H

InChI Key

MMNGSHUJJDFWCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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